molecular formula C18H20ClN3O2 B251993 N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

Numéro de catalogue B251993
Poids moléculaire: 345.8 g/mol
Clé InChI: ONCLYLSFXWFJPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as ML352, is a small molecule drug that has gained attention in the scientific community for its potential use in treating diseases such as cancer and Alzheimer's. The drug was first synthesized by researchers at the University of Michigan in 2015 and has since been the subject of several studies.

Mécanisme D'action

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide works by inhibiting the activity of NMT, which is involved in the regulation of several cellular processes, including protein synthesis and cell signaling. By inhibiting NMT, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide can prevent the growth and proliferation of cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of NMT activity, the reduction of cancer cell growth and proliferation, and the reduction of beta-amyloid plaque accumulation in Alzheimer's.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is its specificity for NMT, which makes it a promising candidate for cancer and Alzheimer's treatment. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several future directions for N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide research, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Further studies on its mechanism of action and potential therapeutic applications.
3. Development of new derivatives of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide with improved pharmacological properties.
4. Investigation of its potential use in other diseases, such as viral infections and autoimmune disorders.
5. Studies on its pharmacokinetics and pharmacodynamics to optimize its dosing and administration.
In conclusion, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is a promising small molecule drug that has potential therapeutic applications in cancer and Alzheimer's. Its specificity for NMT makes it an attractive candidate for further research, and future studies will help to determine its safety and efficacy in humans and its potential use in other diseases.

Méthodes De Synthèse

The synthesis of N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide involves several steps, including the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 3-aminopropyl pyridine to form the intermediate product, which is then reacted with 6-methylpyridine-3-carboxylic acid to form N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide.

Applications De Recherche Scientifique

N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have potential therapeutic applications in several diseases, including cancer and Alzheimer's. In cancer, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called N-myristoyltransferase (NMT). In Alzheimer's, N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.

Propriétés

Formule moléculaire

C18H20ClN3O2

Poids moléculaire

345.8 g/mol

Nom IUPAC

N-[3-[[2-(4-chlorophenyl)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H20ClN3O2/c1-13-3-6-15(12-22-13)18(24)21-10-2-9-20-17(23)11-14-4-7-16(19)8-5-14/h3-8,12H,2,9-11H2,1H3,(H,20,23)(H,21,24)

Clé InChI

ONCLYLSFXWFJPS-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.